N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide
Description
N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-9-6-11-2-1-3-13(11)17-15(20)12-4-5-14-16-7-8-18(14)10-12/h4-5,7-8,10-11,13,19H,1-3,6,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTRKZDHWIWYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CN3C=CN=C3C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). Subsequent functionalization steps introduce the 2-hydroxyethylcyclopentyl group and the carboxamide moiety[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of N-[2-(2-oxoethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide.
Reduction: Formation of N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-amine.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicine: It has been investigated for its antituberculosis properties. Imidazo[1,2-a]pyridine analogues have been studied for their ability to inhibit the growth of Mycobacterium tuberculosis.
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has been explored for its biological activity, including potential anticancer properties.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves interaction with specific molecular targets. In the case of its antituberculosis activity, the compound may inhibit essential enzymes or pathways within the tuberculosis bacteria, leading to its bactericidal or bacteriostatic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Cyclopentylamine derivatives
Carboxamide derivatives
Uniqueness: N-[2-(2-hydroxyethyl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its specific structural features, such as the presence of both the hydroxyl and carboxamide groups on the cyclopentyl ring. These features contribute to its unique biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
